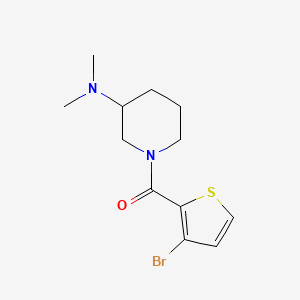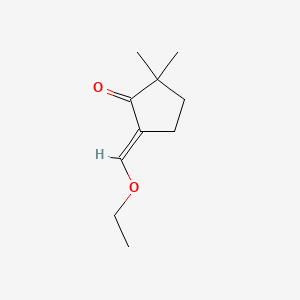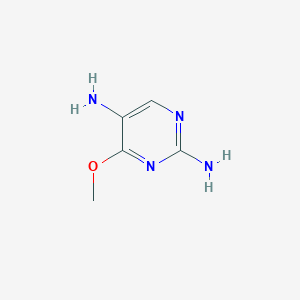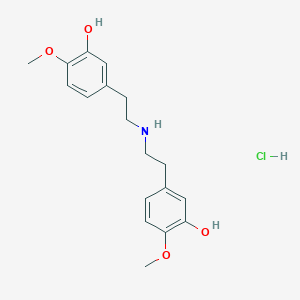![molecular formula C11H12BrNO3S B14915161 2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted phenyl ring, an amino group, and a thioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves multi-step organic reactions. One common approach is to start with 4-bromo-2-methylaniline, which undergoes acylation to form the corresponding amide. This intermediate is then subjected to a thiolation reaction to introduce the thioacetic acid group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo group and the thioacetic acid moiety allows the compound to form covalent bonds with target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)aminoacetic acid
- 2-(4-Bromo-2-methylphenyl)thioacetic acid
Uniqueness
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is unique due to the combination of functional groups it possesses. The presence of both an amino group and a thioacetic acid moiety allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H12BrNO3S |
|---|---|
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
2-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7-4-8(12)2-3-9(7)13-10(14)5-17-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
BGZKJKROCSJTBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


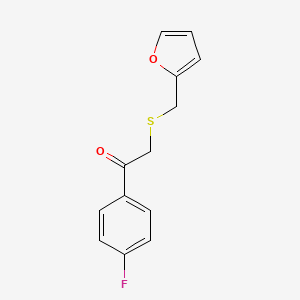
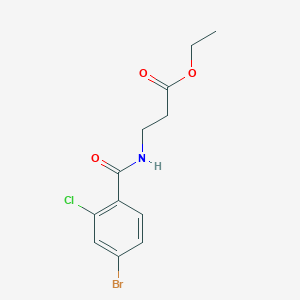
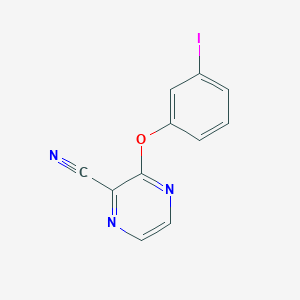

![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)

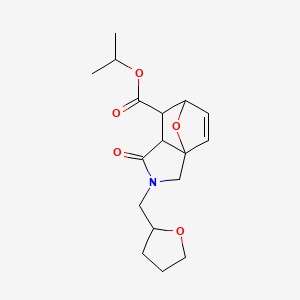
![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
